N-Acetyl-2,2'-hydrazofluorene
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Overview
Description
N-Acetyl-2,2’-hydrazofluorene is a chemical compound with the molecular formula C28H22N2O. It is also known by its synonym, acetic acid, 1,2-difluoren-2-ylhydrazide . This compound is characterized by its unique structure, which includes two fluorene moieties connected by a hydrazine linkage and an acetyl group.
Preparation Methods
The synthesis of N-Acetyl-2,2’-hydrazofluorene typically involves the reaction of 2,2’-hydrazofluorene with acetic anhydride. The reaction is carried out in an acetic acid environment or a mixture of water and pyridine . The reaction proceeds efficiently when the reaction mixture is heated to temperatures ranging from 50°C to 70°C . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-Acetyl-2,2’-hydrazofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Acetyl-2,2’-hydrazofluorene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound can be used in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism by which N-Acetyl-2,2’-hydrazofluorene exerts its effects involves its interaction with specific molecular targets. The hydrazine linkage in the compound allows it to form stable complexes with various biological molecules, potentially inhibiting or modifying their activity . The acetyl group may also play a role in enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
N-Acetyl-2,2’-hydrazofluorene can be compared with other similar compounds such as:
N-Acetyl-2,2’-hydrazobiphenyl: Similar structure but with biphenyl moieties instead of fluorene.
N-Acetyl-2,2’-hydrazonaphthalene: Contains naphthalene moieties.
N-Acetyl-2,2’-hydrazopyrene: Features pyrene moieties.
The uniqueness of N-Acetyl-2,2’-hydrazofluorene lies in its specific structure, which includes fluorene moieties, providing distinct chemical and physical properties .
Properties
CAS No. |
24225-71-6 |
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Molecular Formula |
C28H22N2O |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N,N'-bis(9H-fluoren-2-yl)acetohydrazide |
InChI |
InChI=1S/C28H22N2O/c1-18(31)30(24-11-13-28-22(17-24)15-20-7-3-5-9-26(20)28)29-23-10-12-27-21(16-23)14-19-6-2-4-8-25(19)27/h2-13,16-17,29H,14-15H2,1H3 |
InChI Key |
BNWLLBQXGNEQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)NC4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origin of Product |
United States |
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